molecular formula C7H5BrClF B1438721 2-Bromo-5-fluorobenzyl chloride CAS No. 857276-61-0

2-Bromo-5-fluorobenzyl chloride

Cat. No. B1438721
CAS RN: 857276-61-0
M. Wt: 223.47 g/mol
InChI Key: OPMKPLUMLVBPET-UHFFFAOYSA-N
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Description

2-Bromo-5-fluorobenzyl chloride is an organic compound that belongs to the class of organic compounds known as n-benzylbenzamides . It is an important pharmaceutical intermediate .


Synthesis Analysis

The synthesis of 2-Bromo-5-fluorobenzyl chloride involves the reaction of 2-chloro-5-fluorotoluene with N-bromosuccinimide .


Molecular Structure Analysis

The molecular formula of 2-Bromo-5-fluorobenzyl chloride is C7H5BrClF . Unfortunately, the exact molecular structure could not be retrieved from the available sources.


Chemical Reactions Analysis

2-Bromo-5-fluorobenzyl chloride can react with alcohols to form alkyl halides . The reaction is acid-catalyzed and the order of reactivity of the alcohols is 3° > 2° > 1° methyl .


Physical And Chemical Properties Analysis

2-Bromo-5-fluorobenzyl chloride is a white to almost white solid . It has a melting point of 33 °C and a boiling point of 96 °C at 4 mmHg . The refractive index is 1.59 .

Scientific Research Applications

2-Bromo-5-fluorobenzyl chloride: A Comprehensive Analysis of Scientific Research Applications:

Pharmaceutical Intermediate

2-Bromo-5-fluorobenzyl chloride serves as a crucial intermediate in pharmaceutical synthesis. It is particularly used in the preparation of Benzazepines , which are compounds with potential therapeutic applications .

Organic Synthesis

This compound is also employed as an intermediate in various organic synthesis processes, contributing to the creation of complex organic molecules .

Early Discovery Research

Sigma-Aldrich includes 2-Bromo-5-fluorobenzyl chloride in a collection of unique chemicals provided to researchers in the early stages of discovery. This highlights its potential for various experimental and developmental applications .

Indole Derivative Synthesis

Indole derivatives, which have significant clinical and biological applications, can be synthesized using 2-Bromo-5-fluorobenzyl chloride as a starting material or intermediate .

Mechanism of Action

    Mode of Action

      2-Bromo-5-fluorobenzyl chloride can undergo free radical bromination reactions. When treated with N-bromosuccinimide (NBS), it generates a succinimidyl radical (S·) that abstracts a hydrogen atom from the benzylic position, forming succinimide (SH). The overall reaction is as follows

Safety and Hazards

2-Bromo-5-fluorobenzyl chloride is considered hazardous. It is toxic if swallowed and harmful to aquatic life with long-lasting effects . It should be stored in a corrosive-resistant container with a resistant inner liner .

properties

IUPAC Name

1-bromo-2-(chloromethyl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClF/c8-7-2-1-6(10)3-5(7)4-9/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPMKPLUMLVBPET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40655912
Record name 1-Bromo-2-(chloromethyl)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-fluorobenzyl chloride

CAS RN

857276-61-0
Record name 1-Bromo-2-(chloromethyl)-4-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=857276-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2-(chloromethyl)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-2-(chloromethyl)-4-fluorobenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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